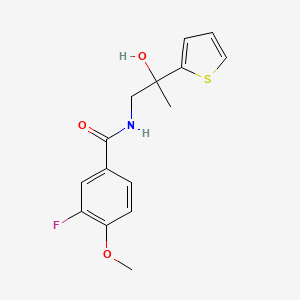

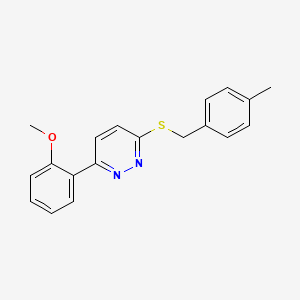

![molecular formula C26H27FN2O2S B2758858 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223808-86-3](/img/structure/B2758858.png)

3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thienoquinolines are a class of compounds that have acquired great interest due to their synthetic and biological applications . They are often used in the design of novel pharmaceutical therapies .

Synthesis Analysis

Thienoquinolines can be synthesized through various methods. One common synthetic method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of thienoquinolines can vary based on the orientation of the two sulfur atoms in both rings. There are four regioisomers of thienothiophene, based on the orientation of two sulfur atoms in both rings: Thieno [3,2- b] thiophene, Thieno [2,3- b ]thiophene, Thieno [3,4- b ]thiophene, and Thieno [3,4- c] thiophene .Chemical Reactions Analysis

Thienoquinolines can undergo various chemical reactions. For instance, heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid can lead to the synthesis of thienopyrimidine-4-one derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of thienoquinolines can be influenced by the presence of different functional groups and the orientation of the sulfur atoms in the rings .Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

Quinoline derivatives, including those structurally related to the specified compound, have been studied for their potential as radioligands. These compounds are explored for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). Radioligands synthesized from quinoline carboxamides demonstrate promising binding affinity to PBR, indicating their potential for imaging applications in various organs and the brain, highlighting the versatility of quinoline derivatives in developing diagnostic tools (Matarrese et al., 2001).

Antimicrobial and Antifungal Activity

Thieno[3,2-c]quinoline derivatives have been synthesized and evaluated for their biological activities against various pathogenic bacterial and fungal strains. Studies indicate that these compounds possess broad antibacterial activity against both gram-positive and gram-negative bacteria, with certain derivatives demonstrating remarkable antifungal properties. This suggests the potential of thieno[3,2-c]quinoline derivatives as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Abdel‐Wadood et al., 2014).

HMG CoA Reductase Inhibition

Quinoline derivatives have been explored for their hypocholesterolemic effects through the inhibition of HMG CoA reductase, an enzyme crucial for cholesterol biosynthesis. Studies on novel 4-thiophenyl quinoline-based mevalonolactone derivatives show that certain substitutions enhance their inhibitory activity, positioning them as potential candidates for cholesterol management and the treatment of related cardiovascular diseases (Cai et al., 2007).

Fluorophore Development for Biochemical Studies

Quinoline derivatives are known for their efficiency as fluorophores, utilized in biochemistry and medicine for studying various biological systems. The quest for new, more sensitive, and selective compounds is ongoing, with quinoline derivatives, particularly those involving aminoquinolines, showing promise as potential antioxidants and radioprotectors. This highlights the importance of quinoline derivatives in developing sensitive diagnostic and research tools for biological studies (Aleksanyan & Hambardzumyan, 2013).

Mecanismo De Acción

While the specific mechanism of action for “3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide” is not available, similar compounds have been designed and synthesized with the goal of improving the biological activity as 17β-hydroxysteroid dehydrogenase type 2 inhibitors .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-ethylphenyl)-8-fluoro-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O2S/c1-4-17-6-8-18(9-7-17)23-21-15-29-22-11-10-19(27)14-20(22)24(21)32-25(23)26(30)28-12-5-13-31-16(2)3/h6-11,14-16H,4-5,12-13H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHJZOIUGPZVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCOC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

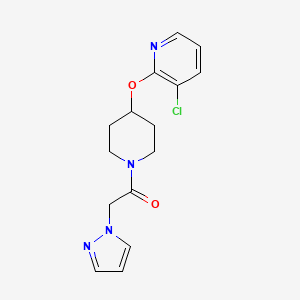

![Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B2758777.png)

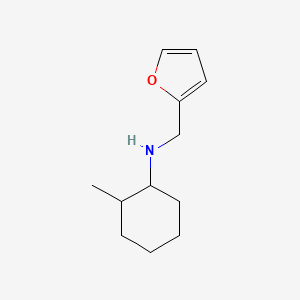

![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758783.png)

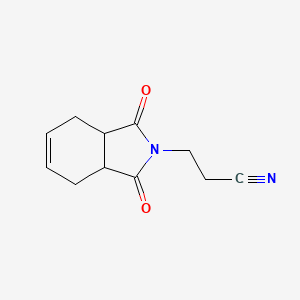

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2758784.png)

![4-{4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2758785.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2758787.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2758788.png)

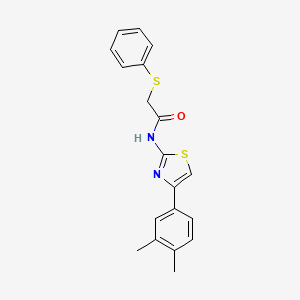

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2758791.png)

![3-Chloro-2-[({[(2,4-dichlorophenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2758798.png)